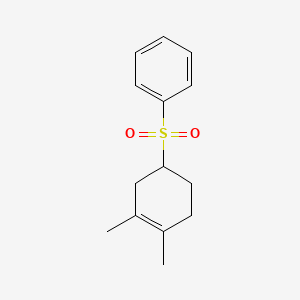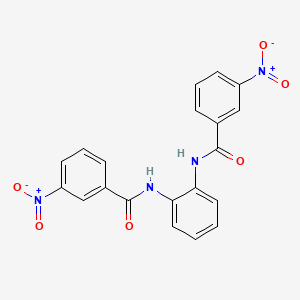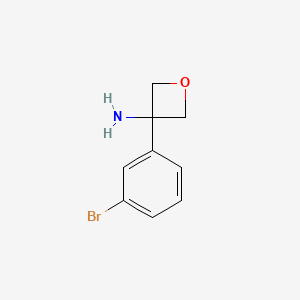
Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is a chemical compound with the molecular formula C17H28N2O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dimethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylaniline with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is used as a reagent in organic synthesis. It can serve as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology
In biological research, this compound may be used to study enzyme interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine
In medicine, Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to form stable bonds with other molecules makes it suitable for use in coatings, adhesives, and other materials.
作用机制
The mechanism of action of Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
Urea, N,N-dimethyl-: A simpler derivative of urea with two methyl groups.
Urea, N,N-diethyl-: Another derivative with two ethyl groups.
Urea, N,N-dibutyl-: A derivative with two butyl groups.
Uniqueness
Urea, N,N-dibutyl-N’-(2,5-dimethylphenyl)- is unique due to the presence of both butyl and dimethylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other urea derivatives may not be able to achieve.
属性
CAS 编号 |
86781-20-6 |
|---|---|
分子式 |
C17H28N2O |
分子量 |
276.4 g/mol |
IUPAC 名称 |
1,1-dibutyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-5-7-11-19(12-8-6-2)17(20)18-16-13-14(3)9-10-15(16)4/h9-10,13H,5-8,11-12H2,1-4H3,(H,18,20) |
InChI 键 |
VDVRHWZOECBDLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)NC1=C(C=CC(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


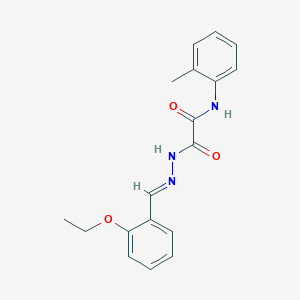
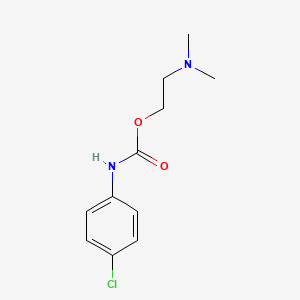
![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)
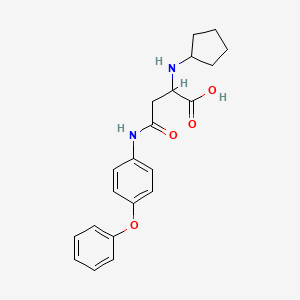
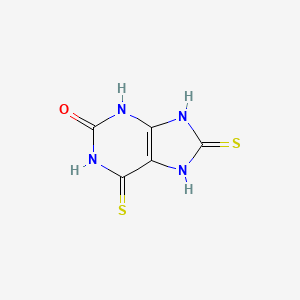
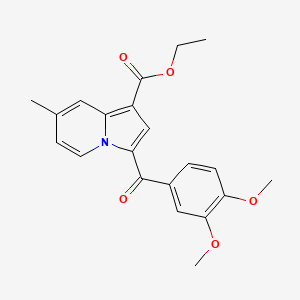
![ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11945413.png)

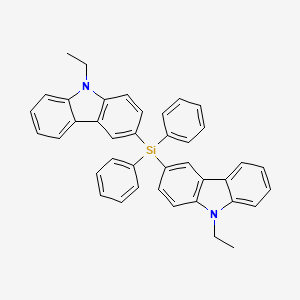
![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)

